4-(4-Cyanopiperidin-1-yl)benzoic acid
Description
4-(4-Cyanopiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring substituted with a cyano (-CN) group at the 4-position. This compound combines the aromatic carboxylic acid moiety with a heterocyclic amine, rendering it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
4-(4-cyanopiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMSWDUCUMYQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Cyanopiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a cyanopiperidine group, which is thought to enhance its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Protein Kinases : Compounds in this class have shown potential in inhibiting kinases involved in inflammatory and fibrotic disorders, such as IRAK4, which plays a crucial role in immune response regulation .
- Modulation of Cytokine Production : These compounds may reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound exhibited moderate antibacterial effects against specific Gram-positive strains, suggesting its potential use in treating bacterial infections .
- Anti-inflammatory Effects : In vitro studies demonstrated that compounds similar to this compound could significantly inhibit the expression of pro-inflammatory cytokines in synovial cells from rheumatoid arthritis patients. This suggests a mechanism for reducing inflammation and tissue damage associated with chronic inflammatory diseases .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in various cell lines. Results indicated that while some derivatives exhibited significant cytotoxicity, others showed promise with lower toxicity profiles, indicating a potential therapeutic window for further development .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- In Silico Studies : Computational modeling has suggested strong binding affinities for various target proteins involved in inflammation and cancer progression, supporting its potential as a lead compound for drug development .
- Cell-Based Assays : Experimental data from cell-based assays indicate that this compound can modulate pathways related to apoptosis and cell proliferation, further emphasizing its therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(4-Cyanopiperidin-1-yl)benzoic acid is in the development of pharmaceutical agents. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.
- Targeted Protein Degradation (TPD) : The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted degradation of proteins, offering a novel approach to treat diseases such as cancer. The incorporation of this compound into PROTACs can influence the orientation and efficacy of these degraders, thus optimizing their drug-like properties .
Neuropharmacology
Research indicates potential applications in neuropharmacology, particularly concerning neuroprotective agents. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to treatments for neurological disorders.
- Case Study : A study explored the synthesis of derivatives based on piperidine and benzoic acid frameworks, demonstrating their ability to inhibit certain enzymes implicated in neurodegenerative diseases. Although not directly involving this compound, the findings suggest a pathway for further exploration of its derivatives in this field .
Materials Science
In materials science, this compound is being investigated for its potential use in creating functional polymers and nanomaterials.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific functional properties. Its ability to form hydrogen bonds makes it suitable for enhancing the mechanical properties of polymer matrices.
Chemical Reactions Analysis
Reactivity of the Benzoic Acid Moiety
The carboxyl group undergoes classic carboxylic acid reactions:
a. Esterification
The acid reacts with alcohols under acidic or coupling conditions to form esters. For example:
b. Amide Formation
Activation of the carboxyl group (e.g., via acyl chloride or CDI) enables coupling with amines:
-
Key Reagents : Thionyl chloride (SOCl₂) for acyl chloride formation , or CDI for direct coupling .
-
Example : Reaction with pyrrolidine derivatives achieved 56% yield .
c. Salt Formation
The acid forms salts with bases (e.g., NaOH, amines):
Reactivity of the 4-Cyanopiperidine Substituent
The nitrile group and piperidine ring exhibit distinct transformations:
a. Nitrile Reduction
The cyano group is reduced to a primary amine using catalytic hydrogenation or borohydride systems:
b. Nitrile Hydrolysis
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid:
-
Note : Hydrolysis selectivity depends on steric and electronic factors.
c. Piperidine Ring Functionalization
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Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides:
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Oxidation : Piperidine rings are oxidized to lactams under strong oxidizing conditions (e.g., KMnO₄) .
Electrophilic Aromatic Substitution (EAS)
The benzoic acid’s carboxyl group is meta-directing, but the piperidine-cyano substituent alters electronic effects:
| Position | Directing Effect | Example Reaction |
|---|---|---|
| Para to COOH | Electron-withdrawing (CN) | Nitration, sulfonation at meta position |
| Ortho to COOH | Steric hindrance from piperidine | Limited reactivity |
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxyl group:
Cross-Coupling Reactions
The aromatic ring participates in Suzuki or Ullmann couplings when activated:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-Cyanopiperidin-1-yl)benzoic acid with key analogs, focusing on structural features, synthesis, applications, and safety.
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid (SS3)
- Structure: Contains an azetidinone (β-lactam) ring fused with a 4-hydroxyphenyl group and a benzoic acid moiety.
- Synthesis: Prepared via cyclocondensation of 4-[4-(hydroxybenzylidene)amino]benzoic acid with chloroacetyl chloride in dioxane .
- Key Differences: The azetidinone ring introduces steric and electronic constraints absent in the piperidine-based target compound. The hydroxyl group may enhance hydrogen-bonding capacity compared to the cyano group.
- Applications : Primarily explored for antimicrobial activity due to the β-lactam framework .
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
- Structure : Features a methylpiperazine group linked to the benzoic acid via a methylene bridge.
- Physicochemical Properties: CAS 106261-48-7, molecular formula C13H18N2O2. The methyl group on piperazine increases lipophilicity compared to the cyano substituent .
- Applications : Used in pharmaceutical research as an intermediate for drug discovery, particularly in kinase inhibitors .
Methyl 4-[(4-Aminopiperidin-1-yl)carbonyl]benzoate Hydrochloride
- Structure: Incorporates an aminopiperidine carboxamide group and a methyl ester.
- Functional Groups : The ester group reduces acidity compared to free benzoic acid, while the amine enables salt formation (hydrochloride) .
- Applications : Employed as a synthetic precursor in peptide-mimetic drug development .
2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid Hydrochloride
- Structure : Contains a seven-membered diazepane ring with a methyl substituent.
- Key Differences : The larger ring size alters conformational flexibility and binding kinetics relative to piperidine derivatives. The hydrochloride salt improves solubility .
- Applications : Investigated for central nervous system (CNS) targeting due to diazepane’s affinity for neurotransmitter receptors .
Comparative Data Table
Key Observations
Electronic Effects: The cyano group in the target compound likely increases electrophilicity compared to methyl or hydroxyl substituents in analogs, impacting reactivity and binding interactions.
Ring Size and Flexibility : Piperidine (6-membered) vs. diazepane (7-membered) rings confer distinct conformational dynamics, influencing target selectivity in drug design .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-cyanopiperidin-1-yl)benzoic acid typically involves:
- Introduction of the cyanopiperidine moiety onto a benzoic acid derivative or its precursor.
- Functional group transformations such as nitrile introduction, hydrolysis, or amidation.
- Use of base or acid catalysis to facilitate substitution or hydrolysis steps.
- Purification by crystallization or filtration.
The key challenge is the selective functionalization of the piperidine nitrogen and the cyano group, while maintaining the integrity of the benzoic acid structure.
Preparation via Nucleophilic Substitution and Hydrolysis
One of the most established methods involves the nucleophilic substitution of a cyano-substituted benzyl chloride derivative with a piperidine derivative, followed by hydrolysis to the corresponding benzoic acid.
- Step 1: Dissolve p-cyanobenzyl chloride in a mixed solvent of ethanol and water (ethanol:water = 2:1 by volume).
- Step 2: Add 4-cyanopiperidine or a related piperidine derivative (e.g., methylpiperazine in analogous syntheses) in a stoichiometric molar ratio slightly in excess (e.g., 1:1.2–1.5).
- Step 3: Heat the reaction mixture at 70–100 °C for 1–2 hours to promote substitution.
- Step 4: Cool the mixture to room temperature and recover most of the ethanol.
- Step 5: Add sodium hydroxide (6–6.5 equivalents) and reflux at 70–100 °C for 5–6 hours for hydrolysis of the nitrile to the carboxylic acid.
- Step 6: Cool to room temperature, acidify slowly with dilute hydrochloric acid under ice bath conditions to pH ≈ 1.5–2.
- Step 7: Add sodium chloride to saturation, cool to precipitate the product.
- Step 8: Filter, wash, and dry to obtain this compound or its hydrochloride salt.
| Parameter | Value/Range |
|---|---|
| Solvent ratio (ethanol:water) | 2:1 (v/v) |
| Molar ratio (benzyl chloride:piperidine) | 1:1.2–1.5 |
| Reaction temperature (substitution) | 70–100 °C |
| Reaction time (substitution) | 1–2 hours |
| Sodium hydroxide equivalents | 6–6.5 eq |
| Reaction temperature (hydrolysis) | 70–100 °C |
| Reaction time (hydrolysis) | 5–6 hours |
| Acidification pH | 1.5–2 |
| Product form | Hydrochloride salt or free acid |
This method is noted for its simplicity, cost-effectiveness, and environmental friendliness due to the use of ethanol-water solvent and minimal toxic byproducts. The overall yield and purity are significantly improved compared to older methods involving harsher conditions or toxic solvents.
Alternative Method: Cyanation of Piperidone and Subsequent Functionalization
Another approach involves the cyanation of a piperidone precursor followed by amination and hydrolysis steps.
- Step 1: React 1-benzyl-4-piperidone with hydrocyanic acid under base catalysis at 0–15 °C.
- Step 2: Heat the reaction mixture to reflux to complete cyanation.
- Step 3: Add aniline under reflux to form 1-benzyl-4-cyano-4-anilinopiperidine.
- Step 4: Cool and crystallize the intermediate.
- Step 5: Treat the solid with concentrated sulfuric acid at 20–50 °C for 50–90 hours to hydrolyze the nitrile to the carboxylic acid.
- Step 6: Quench in ice and neutralize with ammonia to pH 4–9 to precipitate the acid.
- Step 7: Reflux the product in concentrated hydrochloric acid for 10–20 hours, cool, and crystallize to obtain the final product.
This method avoids the use of organic solvents such as dichloromethane and isopropanol, simplifying the process and reducing environmental impact. It is particularly useful for preparing substituted piperidine carboxylic acids with aniline substituents but can be adapted for cyanopiperidine derivatives.
Synthetic Modifications Using Acyl Imidazole Activation
A more advanced synthetic route involves the activation of the benzoic acid moiety using acyl imidazole intermediates to improve coupling efficiency with cyanopiperidine derivatives.
- Step 1: Prepare acyl imidazole from 4-(tert-butyldimethylsilyloxy)benzoic acid and 1,1'-carbonyldiimidazole.
- Step 2: React the acyl imidazole with amine-functionalized cyanopiperidine derivatives in a solvent mixture of acetonitrile and dimethylformamide at 90 °C.
- Step 3: Isolate the coupled product, which is the amide derivative of this compound.
Comparative Summary of Preparation Methods
Research Findings and Optimization Notes
- The substitution reaction temperature and time critically affect the yield of the intermediate cyanopiperidine derivative; optimal conditions are 90–100 °C for 1–2 hours.
- Hydrolysis of the nitrile to the carboxylic acid requires a strong base (NaOH) and prolonged reflux (5–6 hours) to ensure complete conversion.
- Acidification under ice bath conditions prevents side reactions and improves crystallization of the product.
- Use of ethanol-water mixed solvent enhances solubility and reaction kinetics while facilitating solvent recovery and reducing environmental impact.
- Activation of carboxylic acid via acyl imidazole improves coupling efficiency with amines but requires careful control to avoid side products.
- Avoidance of toxic solvents and reagents aligns with green chemistry principles and industrial scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
